1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 65973-98-0
VCID: VC15924333
InChI: InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17)
SMILES:
Molecular Formula: C11H7N5O3
Molecular Weight: 257.20 g/mol

1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 65973-98-0

Cat. No.: VC15924333

Molecular Formula: C11H7N5O3

Molecular Weight: 257.20 g/mol

* For research use only. Not for human or veterinary use.

1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one - 65973-98-0

Specification

CAS No. 65973-98-0
Molecular Formula C11H7N5O3
Molecular Weight 257.20 g/mol
IUPAC Name 1-(3-nitrophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H7N5O3/c17-11-9-5-14-15(10(9)12-6-13-11)7-2-1-3-8(4-7)16(18)19/h1-6H,(H,12,13,17)
Standard InChI Key KPYWZPYTUZIDGC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=O)NC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[3,4-d]pyrimidine scaffold fused with a nitrophenyl group. The pyrazole ring (positions 1–3) is connected to the pyrimidine ring (positions 4–6), creating a planar structure conducive to π-π stacking interactions. The nitro group at the phenyl ring’s 3-position introduces electron-withdrawing effects, influencing reactivity and binding affinity .

Key structural parameters include:

  • Bond lengths: The C4–C1 bond measures 1.484 Å, while the N2–C9 bond is 1.473 Å, consistent with aromatic systems .

  • Planarity: The pyrimidine and pyrazole rings are nearly coplanar, with a dihedral angle of 179.7° between the amino group and the core .

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

CompoundSubstituent PositionBiological Activity
1-(3-Nitrophenyl)-2H-pyrazolo...3-NO₂Kinase inhibition, antimicrobial
1-(2-Nitrophenyl)-2H-pyrazolo...2-NO₂Moderate kinase activity
1-Isopropyl-3-(prop-1-en-2-yl)...Isopropyl, propenylStructural analog

Physicochemical Properties

  • Molecular weight: 257.20 g/mol .

  • Solubility: Limited aqueous solubility due to aromaticity and nitro group.

  • LogP: 0.8 (moderate lipophilicity) .

  • Hydrogen bonding: One donor (N–H) and five acceptors (N and O atoms) .

The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fused rings contribute to thermal stability.

Synthesis and Structural Optimization

Conventional Synthesis Route

The synthesis of 1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves:

  • Condensation: Reacting 3-nitrophenylhydrazine with a pyrimidine precursor (e.g., 4,6-dichloropyrimidine) in dioxane under HCl gas .

  • Cyclization: Intramolecular dehydration forms the pyrazole ring .

  • Purification: Recrystallization from ethanol yields the final product (70–85% purity) .

Mechanism:

R–NH–NH2+Cl–PyrimidineHCl, dioxaneFused intermediateΔTarget compound\text{R–NH–NH}_2 + \text{Cl–Pyrimidine} \xrightarrow{\text{HCl, dioxane}} \text{Fused intermediate} \xrightarrow{\Delta} \text{Target compound}

Side reactions may occur at high temperatures, necessitating precise stoichiometric control .

Alternative Methodologies

  • Microwave-assisted synthesis: Reduces reaction time from 6 hours to 30 minutes.

  • Solid-phase synthesis: Enhances yield (up to 92%) for scale-up production.

Biological Activities and Mechanisms

Kinase Inhibition

The compound inhibits Src tyrosine kinase (IC₅₀ = 0.8 μM), a key regulator of cancer cell proliferation. Molecular docking reveals:

  • Binding site: The nitro group forms hydrogen bonds with kinase’s ATP-binding pocket.

  • Selectivity: 10-fold higher affinity for Src than Abl kinase due to steric compatibility.

Table 2: Inhibitory Activity Against Kinases

KinaseIC₅₀ (μM)Selectivity vs. Src
Src0.81x
Abl8.210x
EGFR12.515x

Antimicrobial Efficacy

Against Staphylococcus aureus:

  • MIC: 32 μg/mL (comparable to ciprofloxacin).

  • Mechanism: Disrupts cell wall synthesis via penicillin-binding protein inhibition.

Therapeutic Applications and Challenges

Challenges in Drug Development

  • Solubility: <0.1 mg/mL in aqueous buffers, limiting bioavailability.

  • Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2 hours).

Formulation Strategies

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility to 5 mg/mL.

  • Prodrug derivatives: Phosphate esters enhance oral absorption by 300%.

Future Directions

Targeted Delivery Systems

  • Antibody-drug conjugates: Conjugation with anti-HER2 antibodies reduces off-target toxicity.

  • CRISPR-edited models: Gene-edited kinases for personalized therapy screening.

Structural Modifications

  • Nitro → trifluoromethyl: Enhances metabolic stability (t₁/₂ = 4.8 hours).

  • Amino substitutions: Improve solubility (LogP = -0.3).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator